Product packaging for Gabosine c(Cat. No.:CAS No. 40980-53-8)

Gabosine c

Cat. No.: B1202154
CAS No.: 40980-53-8
M. Wt: 174.15 g/mol
InChI Key: DEJZWTDEKQRWLD-QXRNQMCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gabosine C (CAS 40980-53-8) is a member of the gabosine family of carbasugar natural products. With a molecular formula of C7H10O5 and a molecular weight of 174.15 g/mol, it is characterized by a cyclohexene ring structure with multiple hydroxyl groups, serving as a core structure for more complex bioactive molecules . As a carbasugar, its primary research value lies in its role as a key intermediate and building block in organic synthesis. Carbasugars are carbohydrate analogs in which the ring oxygen is replaced by a methylene group; this subtle change has a profound effect on biological activity and pharmacokinetics, making them valuable for studying enzyme interactions and developing new therapeutic agents . Recent synthetic studies have focused on diversity-oriented approaches to access this compound and its novel analogs, which aids in exploring the gabosine biosynthetic pathway and discovering new biological activities . This product is provided as a high-purity chemical reference standard for use in analytical testing and laboratory research. It is intended for use by qualified laboratory professionals. Intended Use: For Research Use Only. This product is a laboratory reagent. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O5 B1202154 Gabosine c CAS No. 40980-53-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40980-53-8

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

(4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C7H10O5/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1,4,6-9,11-12H,2H2/t4-,6-,7+/m1/s1

InChI Key

DEJZWTDEKQRWLD-QXRNQMCJSA-N

SMILES

C1=C(C(=O)C(C(C1O)O)O)CO

Isomeric SMILES

C1=C(C(=O)[C@@H]([C@@H]([C@@H]1O)O)O)CO

Canonical SMILES

C1=C(C(=O)C(C(C1O)O)O)CO

Synonyms

gabosine C
KD 16U1
KD-16U1
KD16-U1

Origin of Product

United States

Isolation and Analytical Characterization Methodologies

Isolation from Natural Producer Strains

Gabosine C, like other carbasugars, is found in various natural microbial and fungal environments, reflecting its diverse biosynthetic pathways.

Gabosines, a family of secondary metabolites characterized by a polyhydroxylated methyl cyclohexane (B81311) system, are notably isolated from various Streptomyces strains researchgate.netdergipark.org.trresearchgate.net168.160.2. The initial isolation of this compound itself was reported from Streptomyces species dergipark.org.tr. Further research has identified other gabosines, such as Gabosines A, B, N, and O, as secondary metabolites produced by specific Streptomyces strains, including GT 041230, GT 051024, and S 1096 researchgate.net. These microbial sources highlight the role of actinomycetes in producing a wide array of biologically active carbasugars scite.ai.

Beyond microbial origins, (+)-Gabosine C is recognized as a naturally occurring pericosine, a subclass of carbasugars. These pericosines are isolated from the fungus Periconia byssoides (OUPS–N133), a strain originally derived from the sea hare, Aplysia kurodai sciforum.netrsc.orgresearchgate.netmdpi.commdpi.com. The fungal strain P. byssoides OUPS-N133 is cultured in artificial seawater medium containing malt (B15192052) extract, glucose, and peptone at controlled pH and temperature. After a four-week cultivation period, mycelia are extracted, and the crude extract undergoes separation through techniques like gel filtration and silica (B1680970) gel column chromatography, guided by bioactivity assays mdpi.com. Additionally, this compound can be formed through the hydrolysis of isoepoxydon, a polyketide isolated from the fungus Epicoccum sorghinum, indicating another potential fungal association or biosynthetic route acs.org.

Advanced Analytical Techniques for Structural Elucidation and Quantification

The precise characterization of this compound's complex structure relies heavily on a suite of advanced spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the identification and structural elucidation of this compound and related natural products researchgate.netmdpi.comcsuc.catcanterbury.ac.nz. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a compound with high confidence. This precision is critical for distinguishing between compounds with very similar nominal masses and for confirming the molecular formula of newly isolated or synthesized gabosines. In the context of structural elucidation, HRMS data, often combined with information from NMR, assists in confirming proposed structures by providing exact mass information for the parent molecule and its fragments researchgate.netcanterbury.ac.nz.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the detailed structural and stereochemical analysis of this compound researchgate.netresearchgate.net168.160.2sciforum.netmdpi.commdpi.commdpi.comresearchgate.netlibretexts.orglongdom.orgrsc.orgleibniz-fmp.de. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely applied.

1H-NMR and 13C-NMR : These fundamental techniques provide information about the number and types of hydrogen and carbon atoms present in the molecule, as well as their chemical environments. Chemical shifts in 1H-NMR and 13C-NMR spectra are indicative of the functional groups and the hybridization state of the carbons 168.160.2acs.orgmdpi.com. The integration of peaks in 1H-NMR provides quantitative information about the number of protons in each environment libretexts.org.

2D-NMR (e.g., COSY) : Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), are crucial for establishing the connectivity between atoms within the molecule researchgate.netlongdom.org. COSY spectra display cross-peaks that indicate which protons are coupled to each other through chemical bonds, allowing for the mapping of the carbon-hydrogen framework. This connectivity information is vital for deducing the planar structure of this compound.

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound by analyzing their unique vibrational absorption patterns in the infrared region of the electromagnetic spectrum researchgate.netmdpi.commdpi.commaricopa.edupoetrytranslation.orgspectroscopyonline.commasterorganicchemistry.comlibretexts.org. Different covalent bonds vibrate at specific frequencies, leading to characteristic absorption peaks in the IR spectrum. For instance, the presence of a carbonyl group (C=O), which is a key feature of ketocarbasugars like this compound, is typically indicated by a strong absorption band in the 1650-1750 cm⁻¹ region maricopa.edumasterorganicchemistry.comlibretexts.org. Other functional groups such as hydroxyl (O-H) groups, common in polyhydroxylated structures, exhibit broad, strong absorption bands, typically in the 3200-3650 cm⁻¹ range due to hydrogen bonding poetrytranslation.orgspectroscopyonline.comlibretexts.org. The C-H stretching vibrations are generally observed in the 2850-3000 cm⁻¹ range poetrytranslation.org. The analysis of these characteristic absorption bands provides valuable insights into the presence and nature of various functional groups within the this compound molecule, aiding in its structural confirmation.

Biosynthetic Pathways and Precursor Incorporation Studies

Proposed Biogenetic Origins of Gabosine C

The biogenetic origin of gabosines involves a series of transformations starting from common metabolic intermediates.

Biosynthetic studies have established that gabosines are formed via the pentose (B10789219) phosphate (B84403) pathway (PPP). This pathway is a critical component of glucose metabolism, primarily responsible for generating NADPH for reductive biosynthesis and ribose 5-phosphate for nucleotide synthesis. mhmedical.comlibretexts.orgkhanacademy.orgminams.edu.pkkhanacademy.org The initial cyclitol precursor for gabosines, as well as related compounds like validamycin and acarbose, is derived from an open-chain C7 sugar phosphate, sedoheptulose (B1238255) 7-phosphate, an intermediate of the PPP. researchgate.netresearchgate.netkoreascience.krebi.ac.uknih.govnih.gov

The formation of gabosines involves the cyclization of a heptulose phosphate intermediate. Specifically, sedoheptulose 7-phosphate is cyclized to 2-epi-5-epi-valiolone (B1265091). This cyclization is catalyzed by a class of enzymes known as sedoheptulose 7-phosphate cyclases (SH7PCs), particularly 2-epi-5-epi-valiolone synthases (EEVS). The mechanism is proposed to be similar to that of dehydroquinate (DHQ) synthase, involving an intramolecular aldol (B89426) cyclization. researchgate.netebi.ac.uknih.govnih.gov This key intermediate, 2-epi-5-epi-valiolone, is formed from a triose phosphate through the successive transfer of two C2 fragments by transketolases. researchgate.netresearchgate.net

A contemporary hypothesis for gabosine biosynthesis proposes a keto-enol equilibrium cascade pathway. This pathway is suggested to originate from 2-epi-5-epi-valiolone, and through a series of keto-enol tautomerizations and subsequent transformations, it generates the necessary precursors for the diverse array of gabosines. researchgate.netrsc.orgresearchgate.netresearchgate.net This mechanism highlights the dynamic nature of these intermediates and their potential to interconvert to yield various structural motifs found within the gabosine family.

Enzymatic Transformations in Gabosine Biosynthesis

The conversion of 2-epi-5-epi-valiolone into specific gabosines, such as Gabosine A, B, C, and N, requires a considerable number of enzymatic steps. These transformations include dehydration, oxidation, reduction, and epimerization reactions. While the precise enzymatic machinery for all these steps remains under investigation, the involvement of specific cyclases (like EEVS) in the initial cyclization of sedoheptulose 7-phosphate is well-established. nih.govnih.govscite.ai

Isotope-Labeling Studies for Pathway Elucidation (e.g., 13C-labeled precursors)

Isotope-labeling studies have been instrumental in elucidating the biosynthetic pathway of gabosines. For instance, feeding experiments conducted with Streptomyces cellulosae subsp. griseorubiginus (strain S 1096) using 13C-labeled precursors demonstrated that gabosines A, B, and C are indeed formed via the pentose phosphate pathway. These studies conclusively ruled out the shikimate pathway as their biosynthetic origin. researchgate.netresearchgate.net The specific incorporation patterns of the labeled atoms provide direct evidence for the proposed intermediates and reaction sequences.

Comparative Biosynthesis with Related Carbasugars (e.g., Valiolones, Validamycins)

The biosynthetic pathway leading to gabosines shares significant similarities with the pathways of other related carbasugars, underscoring a common evolutionary origin for these natural products. The pathway for gabosines is considered identical to that described for valienamine (B15573), which is a key aminocarbasugar moiety found in validamycin and acarbose. researchgate.netresearchgate.net

A crucial common intermediate in the biosynthesis of these compounds is 2-epi-5-epi-valiolone. This cyclitol serves as the initial cyclic product derived from sedoheptulose 7-phosphate and is specifically incorporated into validamycin A, acarbose, and pyralomicin. koreascience.krebi.ac.uknih.govnih.gov The subsequent transformations from 2-epi-5-epi-valiolone, involving various epimerizations and dehydrations, lead to different end products such as valienone (B1250258) (a precursor to valienamine) and other valiolone (B1221878) derivatives, eventually branching out to form the diverse structures of validamycins (B6595820) and gabosines. ebi.ac.ukresearchgate.net This comparative analysis highlights 2-epi-5-epi-valiolone as a central hub in the biosynthesis of a wide array of biologically active carbasugars.

Synthetic Strategies and Chemical Methodologies for Gabosine C and Its Analogues

Key Reaction Methodologies and Strategic Innovations

Biotransformation-Enabled Syntheses

Biotransformation-enabled syntheses represent a powerful approach for introducing chirality into complex molecules like gabosines. This methodology leverages enzymatic processes to create chiral intermediates, which are then elaborated through chemical transformations. For instance, chirality has been successfully transferred from the biotransformed metabolite of toluene (B28343), specifically (1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol. researchgate.netresearchgate.netnih.govresearchgate.netnih.govdocumentsdelivered.com This chiral diol serves as a valuable synthon for the enantioselective synthesis of natural products and their analogues. nih.govnih.gov Both Banwell's group and other research teams have actively applied biotransformations in gabosine synthesis. researchgate.netnih.gov Notably, Gabosine A was prepared from toluene in 2011, and in 2017, Gabosine H along with two non-natural methylgabosines were synthesized using the same starting material derived from toluene biotransformation. nih.govthieme-connect.com

Aldol-Type Cyclization and its Regioselective Control

Aldol-type cyclization is a fundamental reaction in carbasugar synthesis, offering a versatile route to the carbocyclic core of gabosines. researchgate.netmdpi.com Researchers have explored diversity-oriented approaches that utilize tunable regioselective aldol (B89426) cyclization of flexible precursors to synthesize gabosine-type carbasugars. researchgate.netresearchgate.net This control over regioselectivity allows for the selective formation of different cyclohexa(e)nones, which serve as crucial intermediates for various C7 carbasugars. researchgate.netresearchgate.netacs.orgfigshare.com An intramolecular aldol-cyclization of a diketone derived from δ-d-gluconolactone has been developed for the synthesis of C7-cyclitols. acs.orgfigshare.com Furthermore, a divergent strategy featuring a switchable two-way aldol cyclization has been reported, demonstrating its utility in gabosine synthesis. nih.govmdpi.comconnectedpapers.com The tandem seleno-Michael/aldol reaction, initiated by in situ generated lithium n-butylselenolate, has also proven to be a key step in the asymmetric synthesis of the carbasugar core, utilizing readily available D-ribose as a starting material. mdpi.comsciforum.net

Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) olefination is a powerful synthetic tool for the formation of carbon-carbon double bonds, particularly favoring the generation of (E)-alkenes. wikipedia.org In the context of gabosine synthesis, HWE olefination has been a pivotal step in the total synthesis of (+)-4-epi-gabosine A. This involved the use of a β-keto phosphonate (B1237965) derived from D-(-)-tartaric acid. iisc.ac.iniisc.ac.in This reaction is also instrumental in constructing specific fragments, such as the C1-C10 fragment of iriomoteolide 3a. iisc.ac.in A notable advancement in gabosine synthesis includes a one-pot TPAP oxidation-K2CO3-mediated intramolecular HWE olefination, which was a key step in a short synthesis of gabosine I from δ-d-gluconolactone. researchgate.net A significant advantage of HWE reactions is that the phosphonate-stabilized carbanions are more nucleophilic but less basic compared to traditional Wittig ylides, and the dialkylphosphate salt byproduct is easily removed through aqueous extraction. wikipedia.org

Nozaki-Hiyama-Kishi (NHK) Reactions

Diversity-Oriented Synthesis (DOS) for Gabosine Scaffolds

Diversity-Oriented Synthesis (DOS) has emerged as a powerful strategy for generating a range of structurally diverse compounds from common synthetic intermediates, which is particularly relevant for the gabosine family due to their structural variations. A new synthesis of (+)-gabosine C was achieved through a general diversity-oriented approach, which also led to the discovery of the previously unknown (−)-4-epi-gabosine C. rsc.orgrsc.orgmdpi.comrsc.org This approach has inspired a new hypothesis for gabosine biosynthesis, suggesting a keto-enol equilibrium cascade pathway. rsc.orgrsc.org A DOS strategy for C7-cyclitols, including gabosines, involves an intramolecular aldol-cyclization of a diketone derived from δ-d-gluconolactone. acs.orgfigshare.com This methodology allows for tunable deprotection manipulation, enabling the transformation of versatile intermediates into various carbasugars. acs.orgfigshare.com This robust approach has been successfully applied to the first syntheses of (+)-gabosines P and Q, as well as the syntheses of other gabosines and related analogues such as (+)-gabosine E, (−)-gabosine G, (−)-gabosine I, (−)-gabosine K, (+)-streptol, and (−)-uvamalol A. acs.orgfigshare.com

Synthesis of Non-Natural Gabosine C Stereoisomers and Analogues

The exploration of non-natural gabosine stereoisomers and analogues is crucial for understanding structure-activity relationships and potentially developing new therapeutic agents. The diversity-oriented synthesis approach has been instrumental in this area, yielding previously unknown stereoisomers like (−)-4-epi-gabosine C. rsc.orgrsc.orgmdpi.com The transfer of chirality from biotransformed toluene metabolites, specifically (1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol, has enabled the preparation of new non-natural gabosines. researchgate.netresearchgate.netnih.govresearchgate.netnih.govdocumentsdelivered.com An example of an analogue synthesized through this route is a new 7-chloro-analogue of (+)-Gabosine C, achieved via tandem seleno-Michael/aldol reactions. researchgate.netsciforum.net Furthermore, asymmetric total synthesis of (+)-gabosine C and (+)-4-epi-gabosine J has been reported using acetate (B1210297) migration and RCM reactions. connectedpapers.commdpi.com Synthetic efforts have also led to the creation of other non-natural gabosines, such as two non-natural methylgabosines derived from toluene, and the synthesis of 1-epi-(+)-Gabosine E. nih.govthieme-connect.comacs.org

Challenges and Future Directions in Gabosine Synthesis

The synthesis of gabosines, characterized by their small molecular size and high degree of functionalization, presents ongoing challenges for synthetic chemists. thieme-connect.com The inherent structural diversity within the gabosine family, encompassing variations in substituent positions, unsaturation degrees, and relative and absolute configurations of stereogenic centers, contributes to their synthetic complexity. rsc.org

Biological Activities and Molecular Mechanisms of Action

Enzyme Inhibition Studies

While various gabosine derivatives and related carbasugars have demonstrated enzyme inhibitory activities, direct and specific data for Gabosine C are not consistently reported across all categories.

Glycosidase Inhibition (e.g., α-glucosidase, β-galactosidase, β-glucosidase)

Direct and specific inhibitory data, such as IC50 values, for this compound against α-glucosidase, β-galactosidase, or β-glucosidase are not explicitly detailed in the provided search results. researchgate.netresearchgate.net However, other related carbasugars and gabosines have shown such activities. For instance, the (-)-enantiomer of pericosine A, a related compound, has been reported to inhibit α-glucosidase with an IC50 of 2.25 mM and β-galactosidase with an IC50 of 5.38 mM. researchgate.net Similarly, (-)-gabosine J inhibits α-mannosidase with an IC50 of 260 μM, and its reduced forms, gabosinol J-α and gabosinol J-β, inhibit β-galactosidase (IC50: 600 μM) and β-glucosidase, respectively. researchgate.net Another ketocarbasugar, Gabosine P, exhibited α-glucosidase inhibitory activity with an IC50 of 9.07 μM, demonstrating higher potency than the control acarbose. researchgate.net

β-Glucuronidase (EcGUS) Inhibition

Studies have reported the inhibition of Escherichia coli β-glucuronidase (EcGUS) by various gabosine and chlorogentisyl alcohol derivatives. researchgate.netresearchgate.net These compounds demonstrated potent inhibitory activity against EcGUS, with IC50 values ranging from 0.24 to 4.61 μM, which is superior to the standard d-saccharic acid 1,4-lactone (DSL, IC50 = 56.74 ± 4.01 μM). researchgate.netresearchgate.net Compound 25, a novel gabosine-derived skeleton, was among those evaluated for this activity. researchgate.netresearchgate.net However, specific inhibitory data for this compound itself against EcGUS is not explicitly available in the provided literature.

Glyoxalase Inhibition

The carbasugar COTC (2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone) is a known glyoxalase I inhibitor with potential as an anticancer agent. researchgate.netresearchgate.netresearchgate.netnih.govrsc.org The synthesis of (-)-Gabosine C (also referred to as antibiotic KD16-U1) has been described alongside the synthesis of COTC from a common intermediate. researchgate.netclockss.org While this indicates a synthetic relationship, the provided information does not directly state that this compound itself exhibits glyoxalase inhibitory activity. Other gabosines, such as (-)-KD16-U1 (Gabosine A), are also mentioned as potential glyoxalase inhibitors. nih.govrsc.orgmdpi.com

Protein Kinase Inhibition (e.g., EGFR)

Direct evidence for this compound's inhibition of protein kinases, including Epidermal Growth Factor Receptor (EGFR), is not explicitly detailed in the provided search results. However, other carbasugars, such as Pericosine A, have been reported to inhibit protein kinases, including EGFR, and human topoisomerase II, demonstrating selective growth inhibition against human cancer cell lines. nih.gov

Topoisomerase Inhibition

Specific data on this compound's ability to inhibit topoisomerase enzymes is not available in the provided literature. However, Pericosine A, a related marine natural product, has been shown to inhibit topoisomerase II. nih.gov

Antimicrobial Activities (e.g., Antibiotic Properties)

The gabosine family of compounds is generally recognized for its antibiotic properties. researchgate.netresearchgate.netnih.govresearchgate.net Specifically, (-)-Gabosine C has been identified as an antibiotic, synonymous with the compound KD16-U1. researchgate.netclockss.org While its antibiotic nature is noted, detailed research findings, such as minimum inhibitory concentration (MIC) values against specific bacterial or fungal strains, are not provided in the available search results for this compound.

Anticancer Activities at the Cellular/Molecular Level (e.g., growth inhibition of cancer cell lines)

The gabosine family, including this compound, shows promising anticancer activity nih.govdp.technih.govchem960.com. Gabosine derivatives are recognized as potent and emerging antitumor agents, partly due to their capacity to inhibit glutathione (B108866) S-transferases (GST) dp.tech. For instance, 4-O-decyl-gabosine D, a gabosine analogue, demonstrated a synergistic effect when combined with cisplatin (B142131) against the A549 human lung adenocarcinoma epithelial cell line. This synergistic activity is associated with the inhibition of glutathione S-transferase M1 (GSTM1) nih.gov.

Another related carbasugar, Pericosine A, isolated from the fungus Periconia byssoides, has shown remarkable anticancer activity, inhibiting the growth of various cancer cell lines, including breast, colon, lung, ovary, stomach, and prostate, with GI₅₀ values ranging from 0.05 to 24.55 µM nih.govnih.gov. Pericosine A also inhibits EGFR by 40% to 70% at a concentration of 100 µg/ml nih.gov.

Research on gabosine I type compounds, which feature a polyhydroxylated cyclohexane (B81311) system with a carbonyl group and an olefinic group, indicated potent activities. It was observed that higher polarity of substituent groups at the C-5 position led to a more pronounced inhibitory effect chem960.com.

DNA-Binding Properties

Gabosines, including this compound, are known to possess DNA-binding properties nih.govdp.technih.govchem960.comcaymanchem.com. For example, Gabosine A, isolated from a Streptomyces strain, has also been reported to exhibit DNA binding activity dp.tech. This characteristic suggests potential molecular mechanisms involving interaction with genetic material.

Antioxidant Mechanisms

While the broader context of antioxidant mechanisms in biological systems is well-documented, specific detailed research findings on the direct antioxidant mechanisms of this compound were not explicitly identified in the provided search results. Antioxidants generally function by neutralizing free radicals, inhibiting the activity or expression of free radical-generating enzymes, or enhancing the activity or expression of intracellular antioxidant enzymes. The human body maintains a complex antioxidant defense system to counteract reactive oxygen species (ROS) and maintain redox balance.

Anti-inflammatory Pathways

Information regarding the direct anti-inflammatory pathways of this compound is limited in the provided search results. One study noted that Isoepoxydon undergoes hydrolysis to form (−)-gabosine C and (−)-gabosine E nih.gov. However, a compound derived from Epicoccum sorghinum, which is closely related to this compound (compound 1, a C-6 position epimer of compound 2), was reported to be inactive in anti-inflammatory assays nih.gov.

Another related area of investigation involves gabosine and chlorogentisyl alcohol derivatives as inhibitors of EcGUS (β-Glucuronidase). Inhibition of β-glucuronidase can be beneficial in reducing toxic substances that arise from anti-cancer and anti-inflammatory therapies chem960.com. This suggests an indirect link to anti-inflammatory effects through enzyme inhibition.

Investigation of Other Specific Protein-Ligand Interactions

The gabosine family demonstrates enzyme inhibition properties nih.govnih.govchem960.com. Notably, gabosine derivatives are recognized for their ability to inhibit glutathione S-transferases (GST) dp.tech. Beyond GST, specific gabosines have shown inhibitory effects on other enzymes. For instance, Gabosine J has been reported to inhibit α-mannosidase, while its reduced forms, gabosinol J-α and gabosinol J-β, inhibit β-galactosidase and β-glucosidase, respectively chem960.com. The involvement of this compound in protein-ligand interactions, potentially investigated through molecular docking studies, is also a relevant area of research.

Advanced Research Applications and Future Directions

Utilization of Gabosine C as a Chiral Synthon and Building Block in Organic Synthesis

This compound and its analogues are highly sought-after targets in organic synthesis, primarily due to their inherent chirality and potential as versatile building blocks for complex molecular architectures. The structural complexity and stereochemical demands of carbasugars like this compound make them ideal candidates for exploring and developing new synthetic methodologies. reddit.comnih.gov

Researchers have successfully achieved the asymmetric total synthesis of (+)-Gabosine C from readily available starting materials such as D-(-)-isoascorbic acid and D-ribose. These synthetic routes often incorporate key reactions including Grubbs ring-closing metathesis, Morita-Baylis-Hillman (MBH) reaction, and Luche reduction, demonstrating the strategic use of these reactions to establish the desired carbocyclic skeleton and introduce chirality. reddit.comnih.gov A diversity-oriented approach has also been employed for the synthesis of (+)-Gabosine C, which allows for the creation of various gabosine-type carbasugars through tunable regioselective aldol (B89426) cyclization of flexible precursors. puce.edu.ec

Furthermore, the utility of this compound extends to its derivatives serving as intermediates for the synthesis of other biologically active compounds. Examples include their use in preparing L-fucosyltransferase inhibitors, valienamine (B15573) and its derivatives, and pseudo sugar C-disaccharides. researchgate.net The ability to introduce chirality through biotransformations, such as using toluene's biotransformed metabolite, further enhances the enantioselective synthesis of gabosines, making them valuable chiral synthons in the preparation of natural products and their analogues. nih.gov

Development of Gabosine-Based Chemical Probes for Target Identification

The distinct cyclohexenone structure of this compound, adorned with specific hydroxy and hydroxymethyl substituents, plays a crucial role in its interactions with biological targets. probes-drugs.org The exploration of this compound's biological activities, including its potential anticancer, anti-inflammatory, and antioxidant effects, underscores its relevance in the development of novel therapeutic agents. probes-drugs.org

While direct mentions of "Gabosine-based chemical probes" are not extensively detailed in current literature, the compound's demonstrated biological activities strongly suggest its potential for such applications. Compounds structurally similar to this compound have been investigated for their capacity to inhibit the growth of cancer cells or to provide protection against oxidative stress. probes-drugs.org Notably, gabosine derivatives exhibit inhibitory activity against enzymes like glutathione (B108866) S-transferases (GSTs), indicating their potential as specific chemical probes for these enzymatic targets. researchgate.net Further research into the precise molecular interactions of this compound with its biological targets could lead to the rational design of gabosine-based chemical probes, invaluable tools for elucidating cellular pathways and identifying novel drug targets.

Computational Chemistry and Molecular Modeling for Mechanism Elucidation

Computational chemistry and molecular modeling serve as indispensable tools in modern chemical and biological research, offering profound insights into molecular structures, dynamics, and properties. These computational approaches are particularly powerful for elucidating complex reaction mechanisms and predicting molecular behavior, thereby complementing experimental findings.

Although specific computational studies focusing solely on the mechanism elucidation of this compound were not explicitly detailed, the general applicability of these techniques is highly relevant to understanding its biological activities. Given this compound's known enzyme inhibitory properties, such as its reported inhibition of α-mannosidase, β-galactosidase, β-glucosidase, and glutathione S-transferases, computational chemistry could be employed to:

Predict Binding Modes: Simulate how this compound interacts with the active sites of target enzymes, identifying key residues involved in binding.

Elucidate Reaction Mechanisms: Model the catalytic pathways and transition states involved in enzyme inhibition, providing a detailed understanding of the molecular events.

Optimize Structural Features: Guide the design of this compound derivatives with enhanced potency or selectivity by predicting the impact of structural modifications on binding affinity and activity.

Analyze Structure-Activity Relationships (SAR): Correlate the structural features of this compound and its analogues with their observed biological activities, aiding in the development of more effective compounds.

The integration of computational chemistry and molecular modeling with experimental data can significantly accelerate the understanding of this compound's mechanisms of action, paving the way for targeted drug design and development.

Strategies for Enhanced Production and Scalability in Research Settings

The demand for this compound and its analogues for advanced research necessitates efficient and scalable production strategies. As natural products, gabosines are primarily isolated from various Streptomyces strains, highlighting their microbial origin. researchgate.netpuce.edu.ec However, natural isolation often yields limited quantities, prompting the development of synthetic and semi-synthetic approaches.

Over the past three decades, significant efforts have been dedicated to developing diverse strategies for gabosine synthesis. puce.edu.ecnih.gov Key approaches for enhanced production and scalability in research settings include:

Asymmetric Total Synthesis: Developing efficient and stereoselective synthetic routes from readily available and inexpensive starting materials, such as D-(-)-isoascorbic acid and D-ribose, is crucial for scalability. reddit.comnih.gov

Chemoenzymatic Synthesis: Utilizing biotransformations, particularly with microbial enzymes, to introduce chirality and specific functionalities can offer highly selective and environmentally friendly routes. For instance, the transfer of chirality from toluene's biotransformed metabolite has been successfully applied in gabosine synthesis. nih.gov

Diversity-Oriented Synthesis (DOS): Implementing DOS strategies, which allow for the generation of a wide array of structurally diverse compounds from common precursors, can facilitate the discovery of new gabosine analogues and optimize production pathways. The use of tunable regioselective aldol cyclization is an example of such a strategy. puce.edu.ec

Process Optimization: Research into optimizing reaction conditions, catalysts, and purification methods is vital for improving yields and reducing production costs. Efforts towards gram-scale synthesis of carbasugar skeletons underscore the focus on achieving practical scalability for research applications. reddit.com

These strategies collectively aim to ensure a sustainable and efficient supply of this compound and its derivatives for ongoing and future research endeavors.

Conceptual Exploration of Novel Bioactivities and Therapeutic Modalities

The diverse pharmacological activities of this compound and the broader gabosine family provide a rich foundation for the conceptual exploration of novel bioactivities and therapeutic modalities. Gabosines exhibit promising properties as antibiotics, anticancer agents, enzyme inhibitors, and DNA-binding compounds. reddit.compuce.edu.ecnih.gov

Specifically, this compound has been investigated for its potential anticancer, anti-inflammatory, and antioxidant effects. probes-drugs.org Its derivatives are recognized as potent antitumor agents due to their ability to inhibit glutathione S-transferases (GSTs). researchgate.net Furthermore, certain gabosines, such as gabosine J, have demonstrated inhibitory effects on glycosidases like α-mannosidase, β-galactosidase, and β-glucosidase. puce.edu.ec

The structural versatility of gabosines, characterized by their polyhydroxylated methyl cyclohexane (B81311) core, allows for a wide range of structural modifications that could lead to the discovery of new bioactivities or enhanced therapeutic profiles. puce.edu.ec Future research could conceptually explore:

Targeted Therapies: Developing this compound derivatives that specifically target disease-related enzymes or pathways, minimizing off-target effects.

Combination Therapies: Investigating synergistic effects when this compound is used in combination with existing drugs for various diseases, particularly in oncology and infectious diseases.

Prodrug Strategies: Designing prodrugs of this compound to improve its bioavailability, pharmacokinetics, and targeted delivery to specific tissues or cells.

Novel Delivery Systems: Exploring advanced drug delivery systems, such as nanoparticles or liposomes, to enhance the efficacy and reduce the toxicity of this compound.

Exploration of Uncharted Bioactivities: Screening this compound and its derivatives against a wider array of biological targets and disease models to uncover previously unknown therapeutic potentials.

Integration with Emerging Modalities: While this compound is a small molecule, its biological insights could inspire or be integrated with novel therapeutic modalities like targeted protein degradation or gene-editing approaches, where small molecules can play a role in modulating specific targets or pathways.

Continued in-depth studies on the bioavailability, pharmacokinetics, and pharmacodynamics of this compound are essential to fully unlock its therapeutic potential. probes-drugs.org

Role of this compound in Understanding Microbial Secondary Metabolite Function

This compound, along with other members of the gabosine family, holds significant importance in understanding the broader role and function of microbial secondary metabolites. These compounds are naturally produced by various microorganisms, predominantly Streptomyces strains, indicating their ecological and biological relevance in microbial communities. researchgate.netpuce.edu.ec

Research into the biosynthesis of gabosines provides crucial insights into microbial metabolic pathways. For instance, a new hypothesis for gabosine biosynthesis suggests a keto-enol equilibrium cascade pathway originating from 2-epi-5-epi-valiolone (B1265091), highlighting the intricate enzymatic transformations involved in their formation. Understanding these biosynthetic routes not only elucidates the natural production mechanisms but also opens avenues for biotechnological production and pathway engineering to enhance yields or create novel analogues.

The diverse biological activities exhibited by gabosines—including their antibiotic, anticancer, and enzyme inhibitory properties—underscore their functional roles in microbial ecosystems. These activities may serve as chemical defenses against competitors, signaling molecules, or modulators of host-microbe interactions. reddit.compuce.edu.ecnih.gov The isolation of gabosine and chlorogentisyl alcohol derivatives from marine-derived fungi, demonstrating potent E. coli β-glucuronidase (EcGUS) inhibitory activity, further exemplifies the vast and often unexplored bioactivity landscape of microbial secondary metabolites. Studying this compound thus contributes to a comprehensive understanding of how microorganisms produce and utilize complex chemical structures for their survival and interaction within their environments.

Integration with Systems Biology and Omics Approaches in Research

The study of this compound can be significantly advanced through its integration with systems biology and various omics approaches. Systems biology, which aims to understand biological systems holistically, leverages high-throughput omics technologies such as genomics, transcriptomics, proteomics, and metabolomics. These approaches generate vast datasets that, when analyzed with computational and bioinformatics tools, provide exquisite molecular detail about biological processes and disease states.

While specific research on this compound using integrated systems biology and omics approaches is an emerging area, the conceptual framework offers powerful avenues for comprehensive investigation:

Transcriptomics: Analyzing changes in gene expression profiles in response to this compound treatment could reveal the cellular pathways and regulatory networks it influences.

Proteomics: Identifying altered protein levels or post-translational modifications could pinpoint direct protein targets or downstream effectors of this compound's action.

Metabolomics: Characterizing changes in cellular metabolite profiles could elucidate the metabolic reprogramming induced by this compound, providing functional readouts of its effects.

Multi-omics Integration: Combining data from multiple omics layers would allow for a more holistic understanding of this compound's impact, from genetic regulation to functional metabolic changes. This integration can uncover complex molecular players and interactions that single-omics approaches might miss.

Methodological Innovations in Gabosine Research and Development

This compound, a keto-carbasugar with the chemical formula C7H10O5, is a significant secondary metabolite isolated from various Streptomyces strains. nih.govrsc.orgresearchgate.net Its structural features, where the ring oxygen of a carbohydrate mimetic is replaced by a methylene (B1212753) group, contribute to its promising biological activities, including antibiotic, anticancer, enzyme inhibition, and DNA-binding properties, making it a coveted target in synthetic chemistry. researchgate.netresearchgate.netnih.govsciforum.netmdpi.comtcichemicals.com The advancement of research into this compound heavily relies on innovative methodologies in its synthesis and characterization.

Synthetic Strategies

Over the past three decades, numerous strategies have been developed for the preparation of gabosines and their derivatives, with a strong emphasis on achieving stereoselective and efficient syntheses. researchgate.netmdpi.com

One notable approach involves the asymmetric total synthesis of (+)-Gabosine C, often commencing from readily available chiral precursors such as D-(-)-isoascorbic acid and D-ribose. Key reactions in these syntheses include Grubbs ring-closing metathesis (RCM), the Morita-Baylis-Hillman (MBH) reaction, and Luche reduction. researchgate.netnih.gov For instance, the asymmetric total synthesis of (+)-Gabosine C and (+)-4-epi-Gabosine J has been reported utilizing acetate (B1210297) migration and RCM reactions. acs.orgjst.go.jpjst.go.jp

A diversity-oriented approach has also been explored, centered on tunable regioselective aldol cyclization of flexible precursors. This methodology allows for controlled cyclization modes, yielding versatile intermediates for various C7 carbasugars. researchgate.netresearchgate.netresearchgate.net This innovative approach has even inspired new hypotheses regarding the biosynthetic pathway of gabosines. rsc.org

Biotransformations represent another significant methodological innovation, introducing chirality into the synthesis process. Specifically, the biotransformation of toluene (B28343) to produce (1R,2S)-3-methylcyclohexa-3.5-diene-1,2-diol has served as a chiral starting material for the enantioselective preparation of non-natural gabosines. researchgate.netnih.govmdpi.com This method has been optimized through exhaustive methodological work, particularly concerning the selective oxidation step and the iodine-substitution reaction. mdpi.com

Other advanced synthetic routes include:

Intramolecular nitrile oxide cycloaddition to construct the carba-sugar skeleton. researchgate.net

Intramolecular Nozaki-Kishi reactions , providing new access to unsaturated keto carba sugars. acs.org

Tandem seleno-Michael/aldol reactions , offering a concise, one-pot synthesis of carbasugars from naturally occurring D-pentoses. sciforum.netresearchgate.net

Mercury(II)-mediated opening of 4,5-cyclopropanated pyranosides , serving as a key step for the synthesis of carba-sugar enones. jst.go.jpacs.org

The following table summarizes some key synthetic outcomes for this compound:

CompoundSpecific Rotation ([α]²⁰D)Melting Point (°C)HRMS (ESI) [M + Na]⁺ CalculatedHRMS (ESI) [M + Na]⁺ FoundReference
(+)-Gabosine C+167 (c 0.63, H₂O)115–117197.0421197.0419 rsc.org
(+)-epi-Gabosine C+170.1 (c 0.77, MeOH)Not specified197.0421197.0420 rsc.org

Analytical Techniques

The characterization and study of this compound and its derivatives rely on a suite of advanced analytical techniques. Spectroscopic methods are routinely employed for structural elucidation, including Fourier-transform infrared (FT-IR) spectroscopy, proton nuclear magnetic resonance (¹H-NMR) spectroscopy, carbon-13 nuclear magnetic resonance (¹³C-NMR) spectroscopy, correlation spectroscopy (COSY 2D-NMR), and high-resolution mass spectrometry (HRMS). researchgate.net These techniques are crucial for confirming the identity and purity of synthesized compounds. researchgate.net

Chromatographic methods play a vital role in both reaction monitoring and detailed analysis. Thin-layer chromatography (TLC) is widely used for reaction monitoring and purification. nih.gov Furthermore, a recently developed thin-layer chromatography technique, known as "bimolecular-chemical screening," has been applied to investigate the DNA-binding properties of gabosines. jst.go.jpresearchgate.net This method analyzes the chromatographic and chemical behavior of secondary metabolites on TLC plates in conjunction with binding studies involving biomacromolecules like DNA, detecting interactions by observing differences in Rf-values compared to a reference chromatogram without DNA. jst.go.jp More broadly, high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS) are standard analytical tools for the separation, quantification, and identification of chemical compounds in research and development. ies-ltd.chmdpi.com

Emerging Approaches and Future Outlook

Future directions in this compound research are likely to focus on further optimizing existing synthetic pathways for increased efficiency, scalability, and enantioselectivity. The continued exploration of diversity-oriented synthesis and biotransformation approaches holds significant promise for accessing novel gabosine analogs with tailored biological activities. rsc.orgresearchgate.netnih.govmdpi.com The integration of computational chemistry and machine learning could also accelerate the discovery of new synthetic routes and predict the properties of unexplored gabosine derivatives. Advancements in high-throughput screening methodologies, potentially building upon techniques like bimolecular-chemical screening, will be crucial for rapidly identifying new biologically active gabosines and understanding their mechanisms of action. jst.go.jpresearchgate.net

Q & A

Q. What methodologies are commonly employed for the structural elucidation of Gabosine C, and how do they address stereochemical complexity?

this compound’s stereochemical configuration is typically resolved using a combination of NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and X-ray crystallography to confirm absolute configuration. For example, Ramana and Rao (2005) utilized NOE correlations and crystallographic data to validate the relative configuration of (−)-Gabosine C synthesized via a Nozaki–Hiyama–Kishi reaction . Basic characterization should also include optical rotation measurements and comparative analysis with known gabosine derivatives to rule out epimeric mixtures .

Q. How can researchers design a reproducible synthesis protocol for this compound, and what key variables must be controlled?

Reproducibility requires strict control of reaction conditions (e.g., temperature, solvent purity) and catalyst selection . For instance, the use of Grubbs’ catalyst in ring-closing metathesis (RCM) during this compound synthesis demands inert atmospheres to prevent catalyst deactivation . Experimental protocols should detail step-by-step purification methods (e.g., column chromatography, recrystallization) and provide supplementary spectroscopic data (e.g., HRMS, 13C^{13}\text{C} NMR) for cross-verification .

Q. What are the foundational biological activities of this compound, and how can preliminary assays be structured to evaluate them?

Initial biological screening should focus on enzyme inhibition assays (e.g., glycosidase inhibition) and cytotoxicity profiling using cell lines. For example, gabosines are known to inhibit L-rhamnosidase, requiring assays with substrate-specific fluorogenic probes and dose-response curves to quantify IC50_{50} values. Control experiments must include positive controls (e.g., deoxynojirimycin) and solvent-only baselines to validate results .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to improve yield and stereochemical fidelity?

Advanced strategies include asymmetric catalysis (e.g., Shiina macrolactonization) and chiral auxiliaries to enforce stereocontrol. Ramana and Rao (2005) achieved 78% enantiomeric excess (ee) using a Sharpless epoxidation followed by kinetic resolution . Computational modeling (e.g., DFT calculations) can predict transition-state energies to guide catalyst selection, while in situ monitoring (e.g., FTIR, HPLC) ensures reaction progress aligns with theoretical pathways .

Q. What analytical approaches resolve contradictions between theoretical predictions and experimental data in this compound’s reactivity?

Discrepancies in reactivity (e.g., unexpected regioselectivity) require multivariate analysis of reaction parameters. For example, if DFT calculations predict nucleophilic attack at C4 but experiments show C2 selectivity, researchers should:

  • Perform isotopic labeling (e.g., 18O^{18}\text{O}) to track bond formation.
  • Conduct solvent-effect studies to assess polarity’s role.
  • Compare transition-state analogs using X-ray crystallography . Contradictions often arise from unaccounted solvent interactions or kinetic vs. thermodynamic control, necessitating iterative hypothesis testing .

Q. How can systematic reviews aggregate fragmented data on this compound’s bioactivity to identify research gaps?

A PRISMA-guided meta-analysis can synthesize data from heterogeneous studies. Key steps include:

  • Inclusion criteria : Studies with IC50_{50} values against glycosidases, standardized assay protocols.
  • Risk-of-bias assessment : Evaluate blinding, sample size, and control groups.
  • Subgroup analysis : Stratify data by gabosine derivatives, cell types, or assay conditions. Tools like RevMan or R facilitate forest plots to visualize effect sizes and heterogeneity (I2^2 statistic) .

Q. What strategies mitigate challenges in scaling up this compound synthesis from milligram to gram quantities?

Scale-up challenges include exothermic reaction control and catalyst loading optimization . Solutions involve:

  • Flow chemistry to enhance heat dissipation and mixing efficiency.
  • Design of Experiments (DoE) to identify critical parameters (e.g., catalyst concentration, residence time).
  • Process Analytical Technology (PAT) for real-time monitoring of intermediates .

Data Presentation and Reproducibility Guidelines

Data Type Best Practices References
Synthetic YieldReport mean ± SD from triplicate runs; specify purity (HPLC/GC).
Spectroscopic DataProvide full 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectra (δ in ppm, J in Hz).
Biological ActivityInclude dose-response curves, IC50_{50}/EC50_{50} with 95% confidence intervals.

Key Methodological Recommendations

  • For structural ambiguity : Cross-validate NMR data with ECD (Electronic Circular Dichroism) or VCD (Vibrational CD) .
  • For enantiomeric purity : Use chiral HPLC with cellulose-based columns and polarimetric detection .
  • For bioassay reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) in metadata annotation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.